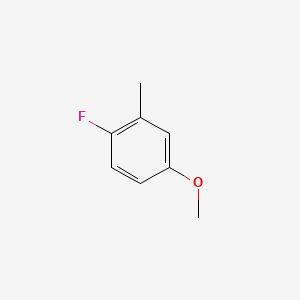

4-Fluoro-3-methylanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBXPBDJLUJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177939 | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-54-7 | |

| Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-3-methylanisole, a key chemical intermediate. The document details its chemical and physical properties, safety information, and potential applications, with a focus on data relevant to research and development.

Core Properties and Identification

This compound, also known as 1-fluoro-4-methoxy-2-methylbenzene, is an aromatic organic compound. Its unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2338-54-7[1][2][3][4][5] |

| Molecular Formula | C₈H₉FO[2][3][4][5] |

| Linear Formula | FC₆H₃(CH₃)OCH₃[1] |

| IUPAC Name | 1-Fluoro-4-methoxy-2-methylbenzene |

| Synonyms | Benzene, 1-fluoro-4-methoxy-2-methyl-[2][3][5], 2-Fluoro-5-methoxytoluene[6] |

| MDL Number | MFCD00042293[1][2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 140.15 g/mol [1] |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 174-175 °C at 762 mmHg[1][7] |

| Density | 1.07 g/mL at 25 °C[1][7] |

| Refractive Index (n20/D) | 1.492[1][7] |

| Flash Point | 63 °C (145.4 °F) - closed cup[1] |

| Vapor Pressure | 1.62 mmHg at 25°C[6] |

| LogP | 2.14270[6] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų[2] |

Safety and Handling

Proper handling of this compound is crucial in a laboratory setting. The following tables summarize its hazard classifications and necessary precautions.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

Source:[1]

Table 4: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][8] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] |

Role in Drug Discovery and Development

Fluorinated aromatic compounds, such as this compound, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[9][10] While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate allows for its incorporation into a wide range of biologically active molecules. For instance, fluoroanisole derivatives are used in the development of various therapeutic agents.[11]

The logical workflow for the utilization of a chemical intermediate like this compound in a research and development context is illustrated below.

References

- 1. 4-フルオロ-3-メチルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [webbook.nist.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 2338-54-7 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-3-methylanisole (CAS No. 2338-54-7), a versatile chemical intermediate. The information presented herein is intended to support research, development, and drug discovery efforts by providing key data and standardized experimental methodologies.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, application in synthetic chemistry, and for the prediction of its behavior in various chemical and biological systems. A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C₈H₉FO | - |

| Molecular Weight | 140.15 | g/mol |

| Appearance | Colorless to light yellow liquid | - |

| Density | 1.07 | g/mL at 25 °C |

| Boiling Point | 174-175 | °C at 762 mmHg |

| Refractive Index | 1.492 | n20/D |

| Flash Point | 63 | °C (closed cup) |

| Vapor Pressure | 1.62 | mmHg at 25°C |

Data compiled from sources: [1][2][3]

Molecular and Chemical Identity

This compound, also known as 1-fluoro-4-methoxy-2-methylbenzene, is an aromatic organic compound.[4] Its structure, featuring a fluorine atom, a methyl group, and a methoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5]

The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, a common strategy in medicinal chemistry.[5]

Experimental Protocols for Physical Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the capillary method.[4][6]

-

Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.[7]

-

Procedure:

-

A small amount of this compound is placed in the test tube.

-

The capillary tube is inverted and placed inside the test tube containing the liquid.

-

The apparatus is heated slowly and uniformly.[4]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

-

Density is a fundamental physical property defined as mass per unit volume. For liquids like this compound, density can be accurately measured using a pycnometer or an oscillating U-tube density meter.[8][9]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is weighed precisely.

-

It is then filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled bath to reach thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed, carefully dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

The refractive index measures how light propagates through a substance and is a valuable parameter for identification and purity assessment.[10] An Abbe refractometer is commonly used for this measurement.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), and a constant temperature water bath.

-

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[11]

-

A few drops of this compound are placed on the lower prism.[12]

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the bath.

-

The light source is positioned, and the eyepiece is adjusted to view the light and dark fields.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale.[12]

-

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The closed-cup method is standard for determining the flash point of combustible liquids.[1][13]

-

Procedure (ASTM D93):

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[15]

-

At regular temperature intervals, an ignition source is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[15]

-

Role as a Chemical Intermediate

This compound is primarily utilized as a building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a key starting material for the synthesis of more complex molecules with applications in pharmaceuticals and agrochemicals.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. Determination of Liquid Density | NIST [nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to the Chemical Structure of 4-Fluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylanisole, with the CAS Number 2338-54-7, is a substituted aromatic compound of interest in various fields of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorine atom, a methyl group, and a methoxy group on a benzene ring, provides a unique combination of steric and electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

This compound is a derivative of anisole with a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The presence of the electronegative fluorine atom and the electron-donating methoxy and methyl groups influences the molecule's reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2338-54-7 | [2][3] |

| Molecular Formula | C₈H₉FO | [2][4][5] |

| Molecular Weight | 140.15 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 174-175 °C at 762 mmHg | [2][3] |

| Density | 1.07 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.492 | [2][3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |

| SMILES String | COc1ccc(F)c(C)c1 | [2] |

| InChI Key | XZBXPBDJLUJLEU-UHFFFAOYSA-N | [2] |

Synthesis

Caption: Representative synthesis workflow for a fluoro-methylanisole.

Representative Experimental Protocol: Methylation of a Fluorophenol

This protocol is based on the synthesis of a structural isomer and is provided as a general guideline.

-

Reaction Setup: To a solution of the starting phenol (e.g., 3-fluoro-4-methylphenol, 1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 3.0 equivalents).

-

Addition of Methylating Agent: To the stirred suspension, add a methylating agent such as iodomethane (1.5 equivalents) at room temperature under an inert atmosphere (e.g., argon).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours) and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to yield the pure fluoro-methylanisole.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST WebBook.[2][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O-C asymmetric stretching (ether) |

| ~1100-1000 | Strong | C-F stretching |

| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this compound were not found, predicted NMR data can provide valuable insights into the expected chemical shifts and coupling patterns.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (multiple) | 6.7 - 7.2 | Multiplets |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-CH₃) | ~2.2 | Singlet |

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (J-C-F).

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | ~155-160 (doublet) |

| C-OCH₃ | ~150-155 |

| Aromatic C-H | ~110-130 |

| Aromatic C-CH₃ | ~120-125 |

| -OCH₃ | ~55 |

| -CH₃ | ~15-20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 140, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for anisole derivatives involve the loss of a methyl radical (M-15) to form a stable oxonium ion, or the loss of a formaldehyde molecule (M-30). The presence of the fluorine atom may also influence the fragmentation pattern.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules. The strategic placement of the fluoro, methyl, and methoxy groups allows for a variety of chemical transformations, making it a versatile intermediate in the following areas:

-

Pharmaceuticals: The introduction of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. This compound can be used as a precursor for the synthesis of fluorinated bioactive molecules.[1]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are of great interest in the development of new pesticides and herbicides with improved efficacy and environmental profiles.[1]

-

Materials Science: Substituted aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a range of useful physicochemical properties. This guide has provided a detailed overview of its chemical identity, a representative synthetic approach, and a comprehensive analysis of its expected spectroscopic characteristics. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

Spectroscopic Analysis of 4-Fluoro-3-methylanisole: A Technical Guide

Introduction

4-Fluoro-3-methylanisole (CAS No: 2338-54-7) is an aromatic organic compound with the molecular formula C₈H₉FO.[1][2] As a substituted anisole, it is of interest to researchers in medicinal chemistry and materials science. The structural elucidation and confirmation of this molecule rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available and predicted spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. It is important to note that while experimental Infrared (IR) data is publicly available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented here are predicted based on the known structure of the molecule, as experimental spectra were not found in publicly accessible databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.95 | t (dd) | 1H | H-5 |

| ~ 6.75 | m | 1H | H-6 |

| ~ 6.70 | m | 1H | H-2 |

| ~ 3.79 | s | 3H | -OCH₃ |

| ~ 2.24 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 157.5 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~ 154.0 | C-1 |

| ~ 128.0 (d, ³JCF ≈ 6 Hz) | C-5 |

| ~ 125.5 (d, ²JCF ≈ 18 Hz) | C-3 |

| ~ 114.0 (d, ²JCF ≈ 21 Hz) | C-2 |

| ~ 112.5 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~ 55.5 | -OCH₃ |

| ~ 14.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H (methyl/methoxy) stretching |

| ~ 1610, 1500, 1450 | Strong-Medium | C=C aromatic ring stretching |

| ~ 1250 | Strong | C-O-C (asymmetric) stretching |

| ~ 1170 | Strong | C-F stretching |

| ~ 1040 | Strong | C-O-C (symmetric) stretching |

| ~ 870-810 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 111 | [M - CHO]⁺ |

| 97 | [M - CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. Often, the residual proton signal of the deuterated solvent is sufficient for ¹H NMR referencing.[2]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shim the magnetic field to achieve maximum homogeneity and spectral resolution.[3]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[3]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the neat thin-film method is common.

-

Sample Preparation : Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.

-

Data Acquisition :

-

Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., dry acetone or methylene chloride) and return them to a desiccator for storage.[4]

-

Mass Spectrometry (MS) with Electron Ionization (EI)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the instrument, often via a heated inlet or direct injection, where it is vaporized in a vacuum.[5]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).[5][6]

-

Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[5]

-

Mass Analysis : The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship and workflow between the different spectroscopic techniques for the structural elucidation of an organic molecule like this compound.

Caption: Workflow of spectroscopic techniques for molecular structure determination.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling procedures for 4-Fluoro-3-methylanisole (CAS No. 2338-54-7). The information is compiled and presented to ensure the safe use of this compound in a laboratory and research setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 2338-54-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉FO | [2][3][4][5][6] |

| Molecular Weight | 140.15 g/mol | [2][3][4] |

| Boiling Point | 174-175 °C at 762 mmHg | [1] |

| Density | 1.07 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.492 | [1][2] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [2] |

| Vapor Pressure | 1.62 mmHg at 25°C | [2] |

| Appearance | Not specified, likely a liquid | Inferred from properties |

| Solubility | Not specified |

Section 2: Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and the associated precautionary statements.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |

| Flammable Liquid (Category 3) | GHS02 | Warning | H226: Flammable liquid and vapor. |

Precautionary Statements

| Type | Code | Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use only non-sparking tools. | |

| P243 | Take precautionary measures against static discharge. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[8] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

| P403 + P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up.[8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize risk.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or face shield.[9] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[9] | Prevents skin contact which can cause irritation. Gloves should be inspected prior to use.[9] |

| Skin and Body Protection | Laboratory coat, flame-retardant antistatic protective clothing.[9] | Protects against skin contact and potential fire hazards. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate or for spill cleanup.[9] | Prevents respiratory tract irritation from inhalation of vapors. |

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Avoid all personal contact, including inhalation of vapors.[9][10]

-

Use spark-proof tools and explosion-proof equipment.[10][11][12]

-

Ground and bond containers when transferring material to prevent static discharge.[10][11]

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[9][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11]

-

Store away from incompatible materials such as strong oxidizing agents.[12][13]

-

The designated storage area should be suitable for flammable liquids.[9][10]

Section 4: Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation. |

| Eye Contact | Wash out immediately with fresh running water for at least 15 minutes. Ensure complete irrigation of the eye by keeping eyelids apart. Seek medical attention without delay.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[14]

-

Unsuitable Extinguishing Media: A direct water jet may be ineffective.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[12] Containers may explode when heated.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14][15]

Spill Response

A logical workflow for handling a chemical spill of this compound is outlined below.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 6: Toxicological and Ecological Information

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical. All laboratory personnel should be trained in proper handling and emergency procedures.

References

- 1. This compound CAS#: 2338-54-7 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. This compound | 2338-54-7 [amp.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Guide to the Synthesis of Fluorinated Aromatic Compounds for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Practical Applications of Aromatic Fluorination in Synthetic Chemistry

The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the principal methods for the synthesis of fluorinated aromatic compounds, complete with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and application in a research and development setting.

Key Synthetic Methodologies for Aromatic Fluorination

The introduction of fluorine onto an aromatic ring can be achieved through several distinct synthetic strategies. The choice of method is dictated by factors such as the electronic nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule. The most prevalent methods are Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, Electrophilic Fluorination, and Transition Metal-Catalyzed Fluorination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing a fluoride ion into an activated aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) positioned ortho or para to a suitable leaving group (e.g., -Cl, -NO₂). The fluoride anion, often sourced from anhydrous potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group yields the desired fluoroaromatic compound.

Table 1: Quantitative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions

| Substrate | Nucleophile/Fluoride Source | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,4-Dinitrochlorobenzene | Hydrazine sulfate / in situ generated HF | - | Reflux | 1 | 2,4-Dinitrophenylhydrazine | - | |

| 2-Fluoro-5-nitrobenzene-1,4-diamine | Morpholine | K₂CO₃ | DMF | 80 | 4 | N-(5-nitro-2,4-diaminophenyl)morpholine | 92 |

| 2-Fluoro-5-nitrobenzene-1,4-diamine | Thiophenol | NaH | THF | rt | 2 | 5-Nitro-2-(phenylthio)benzene-1,4-diamine | 95 |

| 2-Chloroquinoline | Me₄NF•t-AmylOH | - | DMSO | 80 | 24 | 2-Fluoroquinoline | High |

Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine via SNAr [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dinitrochlorobenzene and a solution of hydrazine sulfate.

-

Reaction Execution: Heat the mixture to reflux and maintain for 1 hour.

-

Work-up and Purification: After cooling, the product, 2,4-dinitrophenylhydrazine, can be isolated by filtration and purified by recrystallization. (Note: This is a qualitative example; quantitative yield data was not specified in the source).

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[3][4][5][6] The reaction proceeds through the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by the introduction of the tetrafluoroborate anion (BF₄⁻), typically from fluoroboric acid (HBF₄), to precipitate the relatively stable diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt then yields the aryl fluoride, nitrogen gas, and boron trifluoride.

Table 2: Quantitative Data for the Balz-Schiemann Reaction

| Starting Amine | Diazotization Conditions | Fluorinating Agent | Decomposition Conditions | Product | Yield (%) |

| Aniline | NaNO₂, HCl, 0-5 °C | HBF₄ | Gentle heating | Fluorobenzene | ~51-57 |

| p-Toluidine | NaNO₂, HCl, 0-5 °C | HBF₄ | Thermal decomposition | 4-Fluorotoluene | ~89 |

| 4-Bromoaniline | NaNO₂, HBF₄ | HBF₄ | Thermal decomposition | 4-Bromofluorobenzene | Good to Excellent |

Experimental Protocol: Synthesis of 4-Fluorotoluene from p-Toluidine [4]

-

Diazotization: Dissolve p-toluidine in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature between 0 and 5 °C to form the diazonium salt solution.

-

Formation of Diazonium Tetrafluoroborate: Add cold fluoroboric acid (HBF₄) to the diazonium salt solution to precipitate p-toluenediazonium tetrafluoroborate.

-

Isolation and Decomposition: Isolate the precipitate by filtration, wash with cold water, and dry carefully. Gently heat the dry salt to induce thermal decomposition, yielding 4-fluorotoluene, which can be collected by distillation.

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" species to an electron-rich aromatic ring. This method is particularly suitable for the fluorination of phenols, anilines, and other activated aromatic systems. Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[7][8][9][10][11] The reaction mechanism is believed to proceed through a direct electrophilic attack on the aromatic ring.

Table 3: Quantitative Data for Electrophilic Fluorination Reactions

| Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Indole | Selectfluor (3 equiv) | - | Acetonitrile/Water (1:1) | rt | overnight | 3-Fluorooxindole | 71 |

| N-Aryl Indoles | NFSI | - | - | - | - | 3,3-Difluoro-2-oxindoles | Moderate |

| Electron-rich arenes (e.g., anisole, phenols) | NFSI | - | Solvent-free | - | - | Mono-fluorinated products | Poor to Good |

| 3-Substituted Indoles | Selectfluor | - | - | - | - | 3,3-Difluoroindolin-2-ols | Good |

Experimental Protocol: Electrophilic Fluorination of Indole with Selectfluor® [12]

-

Reaction Setup: In a round-bottom flask, dissolve the indole substrate in a 1:1 mixture of acetonitrile and water.

-

Reagent Addition: Add 3 equivalents of Selectfluor® to the solution at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture overnight and monitor its progress by thin-layer chromatography (TLC). Upon completion, the product, 3-fluorooxindole, can be isolated and purified using standard chromatographic techniques.

Transition Metal-Catalyzed Fluorination

In recent years, transition metal catalysis, particularly with palladium, has emerged as a versatile method for the formation of C-F bonds.[13][14][15][16][17] These methods often allow for the fluorination of less activated aryl halides and triflates under milder conditions than traditional methods. The catalytic cycle typically involves oxidative addition of the aryl precursor to a low-valent metal center, followed by fluoride transfer from a fluoride source (e.g., AgF, CsF) and subsequent reductive elimination to form the aryl fluoride and regenerate the active catalyst.

Table 4: Quantitative Data for Palladium-Catalyzed Aromatic Fluorination

| Substrate | Catalyst System | Fluoride Source | Additive | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aryl Bromides/Iodides | Pd-based precatalyst with biarylphosphine ligand | AgF | KF | Toluene or TBME | 130 | 14 | Aryl Fluorides | Good |

| 5-Membered Heteroaryl Bromides (electron-deficient) | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Heteroaryl Fluorides | Synthetically useful |

| Ortho-substituted Benzo[b]thiophenes | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Fluorinated Benzo[b]thiophenes | Synthetically useful |

| Highly activated 2-Bromo-1,3-azoles | Pd-based precatalyst with L3 ligand | AgF | KF | Toluene or TBME | 130 | 14 | Fluorinated Azoles | Synthetically useful |

Experimental Protocol: General Procedure for Pd-Catalyzed Fluorination of Heteroaryl Bromides [13][16]

-

Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried screw-cap reaction tube with a stir bar, silver fluoride (AgF), potassium fluoride (KF), the palladium precatalyst, and the biarylphosphine ligand.

-

Reagent Addition: Add the heteroaryl bromide substrate and the appropriate solvent (e.g., toluene, TBME).

-

Reaction Execution: Seal the tube and heat the reaction mixture at 130 °C for 14 hours.

-

Work-up and Analysis: After cooling, the reaction mixture is typically filtered, and the product yield is determined by ¹⁹F NMR spectroscopy or gas chromatography. The product can be purified by column chromatography.

Visualization of Key Concepts

To further aid in the understanding of the synthesis and application of fluorinated aromatic compounds, the following diagrams, generated using the Graphviz DOT language, illustrate a logical workflow for method selection, a typical experimental workflow in drug discovery, and a representative signaling pathway involving a fluorinated inhibitor.

Logical Workflow for Selecting an Aromatic Fluorination Method

The choice of an appropriate fluorination method is critical for the successful synthesis of the target molecule. This diagram provides a decision-making framework based on the properties of the starting material.

Experimental Workflow: Synthesis and Biological Evaluation of a Fluorinated Kinase Inhibitor

This diagram outlines a typical workflow for the development of a fluorinated drug candidate, from initial synthesis to biological evaluation.[18][19][20][21][22]

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. Schiemann Reaction [drugfuture.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. brynmawr.edu [brynmawr.edu]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 11. REF Case study search [impact.ref.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methylanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methylanisole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative predictions in a range of common organic solvents, and detailed experimental protocols for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | |

| Boiling Point | 174-175 °C at 762 mmHg | |

| Density | 1.07 g/mL at 25 °C | |

| Flash Point | 63 °C (closed cup) | |

| Refractive Index | n20/D 1.492 | |

| LogP | 2.14270 | [2] |

Theoretical Framework for Solubility

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, an aromatic ether, is key to understanding its solubility profile.

The molecule possesses a moderately polar ether group (-OCH₃) and a fluorine atom, which contribute to its dipole moment. However, the presence of the benzene ring and the methyl group introduces significant non-polar character. As a result, this compound is expected to be more soluble in organic solvents of low to moderate polarity and less soluble in highly polar or non-polar solvents. Ethers are generally less soluble in water than alcohols due to their inability to donate hydrogen bonds, but they can act as hydrogen bond acceptors.[2]

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Qualitative Solubility Predictions

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions should be verified experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-Polar | Low to Moderate | Mismatched polarity; some solubility due to the non-polar aromatic ring. |

| Toluene | Non-Polar (Aromatic) | High | Similar aromatic character ("like dissolves like"). |

| Dichloromethane | Polar Aprotic | High | Similar moderate polarity. |

| Chloroform | Polar Aprotic | High | Similar moderate polarity. |

| Acetone | Polar Aprotic | High | Good balance of polar and non-polar characteristics. |

| Ethyl Acetate | Polar Aprotic | High | Good balance of polar and non-polar characteristics. |

| Ethanol | Polar Protic | Moderate to High | Can engage in dipole-dipole interactions; potential for hydrogen bonding is limited as this compound is only a hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, but higher polarity may slightly reduce solubility compared to ethanol. |

| Water | Polar Protic | Low | Significant mismatch in polarity and limited hydrogen bonding. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is necessary. The following are standard laboratory protocols for determining the solubility of a liquid analyte in a solvent.

4.1. Method 1: Visual Miscibility Determination

This is a straightforward method for determining if two liquids are miscible at a given concentration.

-

Objective: To qualitatively assess the miscibility of this compound in a solvent at a specific concentration.

-

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

-

-

Procedure:

-

Measure a specific volume of the solvent (e.g., 1 mL) and transfer it to a clean, dry test tube.

-

Add a specific volume of this compound (e.g., 0.1 mL for a 10% v/v mixture) to the solvent.

-

Cap the test tube and shake vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The solution is clear and homogeneous with no phase separation.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The solution is cloudy or forms an emulsion that may separate over time.

-

-

Record the observation. Repeat with different concentrations as needed.

-

4.2. Method 2: Saturated Shake-Flask Method for Quantitative Solubility

This is a classic and reliable method for determining the equilibrium solubility of a substance in a solvent.[3]

-

Objective: To quantitatively determine the saturation solubility of this compound in a solvent at a specific temperature.

-

Materials:

-

This compound

-

Solvent of interest

-

Flasks or vials with airtight seals

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a flask. The presence of an undissolved phase of the analyte is crucial to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

-

Once equilibrium is achieved, stop the agitation and allow the undissolved analyte to settle.

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

The following diagram illustrates the experimental workflow for the shake-flask method.

Data Presentation

While quantitative data is not currently available in the literature, the following table structure is recommended for recording experimental findings to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine this crucial parameter. A clear understanding of its solubility is essential for the effective use of this important chemical intermediate in research, development, and manufacturing. The provided workflows and logical diagrams offer a visual representation of the key processes and relationships involved.

References

An In-depth Technical Guide to the Core Characteristics of Fluorinated Building Blocks in Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern chemistry, particularly within the realms of drug discovery and materials science. The unique physicochemical properties imparted by fluorine—stemming from its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of molecular properties to enhance therapeutic efficacy and create novel materials. This guide provides a comprehensive technical overview of the core characteristics of fluorinated building blocks, detailing their profound impact on molecular conformation, metabolic stability, and fundamental properties such as acidity (pKa) and lipophilicity (logP). Detailed experimental protocols for key fluorination methodologies are presented, alongside structured data for clear comparison and visualizations to illustrate critical workflows and conceptual relationships.

Introduction: The Unique Role of Fluorine

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This allows fluorine to act as a bioisostere of a hydrogen atom without introducing significant steric bulk. However, its electronic influence is profound. The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, basicity, lipophilicity, and metabolic stability.[2][3] These modulations are critical in drug development for improving a candidate's potency, selectivity, bioavailability, and pharmacokinetic profile.[4] Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its strategic importance.[5] This guide will delve into the fundamental principles that make fluorinated building blocks a powerful asset in chemical design and synthesis.

Core Physicochemical Characteristics of Fluorinated Building Blocks

The introduction of fluorine or fluorine-containing functional groups into a molecule induces significant, predictable changes in its physicochemical properties. These alterations are primarily driven by the strong electron-withdrawing nature of fluorine and the unique characteristics of the carbon-fluorine (C-F) bond.

The Carbon-Fluorine Bond: A Foundation of Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of a carbon-hydrogen (C-H) bond.[6][7] This exceptional strength is a result of the large electronegativity difference between carbon (2.55) and fluorine (3.98), which imparts substantial ionic character to the bond.[8] This stability is a cornerstone of fluorine's utility, particularly in enhancing the metabolic resistance of drug candidates.[5]

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| CH₃–H | 104.9 | 439 |

| CH₃–F | 115 | 481 |

| C₆H₅–H | 112.9 | 472 |

| C₆H₅–F | 126 | 527 |

| CF₃–F | 130 | 544 |

| (Data compiled from references[6][9]) |

Modulation of Acidity and Basicity (pKa)

The powerful inductive effect of fluorine significantly influences the acidity and basicity of nearby functional groups. By withdrawing electron density, fluorine can drastically lower the pKa of amines (making them less basic) and increase the acidity of carboxylic acids and alcohols.[10] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[5] For instance, introducing fluorine at the β- or γ-position to an aliphatic amine can cause a significant drop in its pKa.[11]

| Compound/Functional Group | Parent pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa |

| Piperidine | 11.0 | 3-Fluoropiperidine | 9.0 | -2.0 |

| Piperidine | 11.0 | 4-Fluoropiperidine | 9.4 | -1.6 |

| Benzimidazole | 5.5 (pKa1) | 4-Fluorobenzimidazole | 4.2 (pKa1) | -1.3 |

| 2-(Methylthio)pyridine | 3.69 | 2-(Trifluoromethylthio)pyridine | 0.97 | -2.72 |

| (Data compiled from references[12][13][14]) |

Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity (logP) is highly context-dependent. While fluorine is the most electronegative element, it is also highly lipophilic. The replacement of a C-H bond with a C-F bond often increases lipophilicity. However, in cases of multiple fluorinations or specific structural contexts, the overall effect can be a decrease in logP due to the molecule's altered polarity and interactions with water.[15] For example, the highly polar "Janus face" of polyfluorinated cycloalkanes can render them more hydrophilic than their non-fluorinated counterparts.[15]

| Parent Compound | Parent logP | Fluorinated Analog | Fluorinated logP | ΔlogP |

| 2-(Ethylthio)pyridine | 2.26 | 2-(2,2,2-Trifluoroethylthio)pyridine | 2.71 | +0.45 |

| 2-(Ethylthio)pyridine | 2.26 | 2-(1,1,2,2-Tetrafluoroethylthio)pyridine | 2.27 | +0.01 |

| Morphine | 0.89 | Fluoromorphine β-C1 | > Morphine's | Increase |

| Phenylcyclohexane | ~5.0 | cis-1,2,4,5-Tetrafluorophenylcyclohexane | < Phenylcyclohexane's | Decrease |

| (Data compiled from references[8][15][16]) |

Conformational Control

Beyond simple electronic effects, fluorine can exert significant control over molecular conformation through stereoelectronic interactions. Effects such as the gauche effect, where a gauche conformation is preferred over an anti-conformation between vicinal fluorine and oxygen or other fluorine atoms, can pre-organize a molecule into a bioactive conformation.[6] This conformational locking can lead to enhanced binding affinity and selectivity for a biological target.[17]

Logical Framework for Fluorine's Influence

The diverse effects of incorporating fluorine into a molecule can be understood through a logical progression from its fundamental atomic properties to the resulting changes in molecular behavior and, ultimately, biological activity.

Caption: Logical flow from fluorine's atomic properties to biological outcomes.

Experimental Protocols for Key Fluorination Reactions

The synthesis of fluorinated building blocks relies on a specialized set of reactions. Below are detailed methodologies for two common and powerful fluorination techniques: nucleophilic deoxyfluorination using DAST and electrophilic fluorination using Selectfluor®.

Protocol: Nucleophilic Deoxyfluorination of an Alcohol using DAST

Diethylaminosulfur trifluoride (DAST) is a versatile reagent for converting primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides. The reaction typically proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry.[2][18]

Materials:

-

Substrate (secondary alcohol, 1.0 mmol, 1.0 equiv)

-

Diethylaminosulfur trifluoride (DAST, 1.2 mmol, 1.2 equiv)

-

Anhydrous dichloromethane (DCM, 10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Round-bottom flask, syringe, magnetic stirrer, and standard glassware

-

Silica gel for column chromatography

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2 mmol) dropwise to the stirred solution via syringe. Caution: DAST can react violently with water and is thermally unstable. Handle with care in a fume hood.

-

Reaction: Stir the mixture at -78 °C for 30 minutes. After this period, remove the cooling bath and allow the reaction to warm to room temperature over approximately 2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl fluoride.[2]

Protocol: Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a stable, user-friendly electrophilic fluorinating agent capable of fluorinating a wide range of carbon nucleophiles, such as enols or enolates.[3][19]

Materials:

-

Substrate (1,3-dicarbonyl compound, 1.0 mmol, 1.0 equiv)

-

Selectfluor® (1.1 mmol for monofluorination, 2.2 mmol for difluorination)

-

Acetonitrile (CH₃CN, 5 mL)

-

Water (H₂O, 5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL total).

-

Reagent Addition: Add Selectfluor® (1.1 mmol for monofluorination) to the solution at room temperature. The reaction is typically performed without the need for a catalyst or base.[1]

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

-

Extraction: Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by flash column chromatography or crystallization to obtain the pure α-fluorinated 1,3-dicarbonyl compound.

Workflow: Incorporating Fluorinated Building Blocks in Drug Discovery

The strategic use of fluorinated building blocks is an integral part of modern medicinal chemistry. The workflow involves iterative cycles of design, synthesis, and testing to optimize a lead compound's properties.

Caption: Iterative workflow for fluorination strategy in drug discovery.

Conclusion

Fluorinated building blocks offer chemists a powerful and versatile toolkit for molecular design. The ability to predictably modulate key physicochemical properties—such as metabolic stability, pKa, lipophilicity, and conformation—provides a rational approach to overcoming common challenges in drug discovery and materials science.[2] A thorough understanding of the fundamental characteristics of the C-F bond and the strategic application of modern fluorination chemistries are essential for harnessing the full potential of this unique element. As synthetic methodologies continue to advance, the accessibility and diversity of fluorinated building blocks will undoubtedly expand, further solidifying fluorine's role as a "magic bullet" in the development of next-generation therapeutics and advanced materials.[5]

References

- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 7. studylib.net [studylib.net]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Revision Notes - Functional Groups and Physical/Chemical Properties | Introduction to Organic Chemistry | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 15. researchgate.net [researchgate.net]

- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-methylanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 4-fluoro-3-methylanisole, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines two primary synthetic routes: the methylation of 4-fluoro-3-methylphenol and the Balz-Schiemann reaction starting from 3-methyl-4-methoxyaniline.

Physicochemical and Safety Data

A summary of key physical, chemical, and safety information for the target compound and its immediate precursor is provided below.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 2338-54-7 | C₈H₉FO | 140.15 | 174-175 | 1.07 | 1.492 |

| 4-Fluoro-3-methylphenol | 452-70-0 | C₇H₇FO | 126.13 | 76 °C/5 mmHg | 1.134 | 1.515 |

Table 2: Safety Information

| Compound | Hazard Codes | Risk Statements | Safety Statements |

| This compound | Xi | 36/37/38 | 26-36/37/39 |

| 4-Fluoro-3-methylphenol | - | - | - |

Synthetic Protocols

Two robust methods for the synthesis of this compound are detailed below. Yields for the synthesis of the regioisomeric 3-fluoro-4-methylanisole using analogous methods are provided for reference.[1]

Method 1: Methylation of 4-Fluoro-3-methylphenol

This protocol describes the synthesis of this compound via the Williamson ether synthesis, by methylating the corresponding phenol. A similar procedure for a regioisomeric compound reports a yield of 65%.[1]

Experimental Workflow

Caption: Workflow for the methylation of 4-fluoro-3-methylphenol.

Materials:

-

4-Fluoro-3-methylphenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluoro-3-methylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford this compound.

Method 2: Balz-Schiemann Reaction of 3-Methyl-4-methoxyaniline

This route involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A similar synthesis for a regioisomeric compound has a reported yield of 31%.[1] The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring.[2][3]

Signaling Pathway

Caption: Balz-Schiemann reaction pathway for this compound.

Materials:

-

3-Methyl-4-methoxyaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of 3-methyl-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the internal temperature below 7°C.

-

Stir the reaction mixture at 0°C for 15-30 minutes after the addition is complete.

-

To the cold diazonium salt solution, cautiously add a pre-cooled solution of tetrafluoroboric acid (1.1 eq).

-

Stir the mixture at 0°C for 20 minutes to allow for the precipitation of the diazonium tetrafluoroborate salt.

-

Collect the solid by filtration, wash sequentially with ice-cold water, and dry under vacuum.

-

Gently heat the dry diazonium tetrafluoroborate salt with a heat gun until the evolution of nitrogen and boron trifluoride gases ceases. The solid will melt and then resolidify.

-

Extract the resulting crude product with ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by short-path distillation to obtain this compound.

References

The Pivotal Role of 4-Fluoro-3-methylanisole and Its Isomers in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and pharmacokinetic profiles of drug candidates. Among the vast array of fluorinated building blocks, 4-Fluoro-3-methylanisole and its structural isomers serve as versatile intermediates in the synthesis of complex therapeutic agents. This document provides detailed application notes and experimental protocols elucidating the role of these compounds, with a particular focus on the utility of the 4-fluoro-2-methoxyphenyl moiety in the development of potent kinase inhibitors targeting critical signaling pathways in oncology.

Application Notes

The strategic incorporation of a fluorine atom into a drug candidate can significantly modulate its biological activity.[1] The this compound scaffold, with its specific substitution pattern, offers medicinal chemists a valuable starting point for the synthesis of novel therapeutics. Key transformations of this scaffold, such as nitration followed by reduction to an amine, or demethylation to a phenol, provide crucial functional handles for further molecular elaboration.

While direct applications of this compound are found in the synthesis of various organic molecules, it is the isomeric 4-fluoro-2-methoxyphenyl moiety, derived from precursors like 4-fluoro-2-methoxyaniline, that has gained significant traction in the development of kinase inhibitors. This structural motif is a key component in a number of potent inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mesenchymal-Epithelial Transition factor (MET), all of which are critical targets in cancer therapy.[2][3][4]

The 4-fluoro-2-methoxyanilino group often serves as a crucial "hinge-binding" element in kinase inhibitors, occupying the ATP-binding pocket of the enzyme. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability, while the methoxy group can influence solubility and provide additional interaction points within the binding site.

General Synthetic Strategy

A common synthetic route to incorporate the 4-fluoro-2-methoxyphenyl moiety into kinase inhibitors involves the preparation of 4-fluoro-2-methoxyaniline as a key intermediate. This aniline can be synthesized from a readily available starting material like 4-fluoroanisole. The general workflow is depicted below.

Caption: General synthetic workflow from 4-fluoroanisole to kinase inhibitors.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors incorporating the 4-fluoro-2-methoxyphenyl moiety.

Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 10a | EGFR | 10 | [5] |

| VEGFR-2 | 80 | [5] | |

| 10g | EGFR | 19.76 | [5] |

| VEGFR-2 | 33.26 | [5] | |

| 19c | EGFR | N/A | [6] |